3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine
Description
3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a 5-bromofuran moiety. Its molecular formula is C₈H₈BrN₃O, with a molecular weight of 242.07 g/mol .
Properties
CAS No. |
1028843-03-9 |
|---|---|
Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H6BrN3O/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,(H3,9,10,11) |
InChI Key |
JWLTUNHSNWSTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine typically involves the bromination of furan followed by the formation of the pyrazole ring. One common method involves the Suzuki coupling reaction, where 5-bromofuran-2-boronic acid is reacted with a pyrazole derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hypervalent iodine and TEMPO can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
The following analysis compares 3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine with structurally related pyrazol-5-amine derivatives, focusing on substituent effects, spectroscopic properties, and biological activity.
Substituent Variations and Structural Features
Key Observations :
- The bromofuran substituent in the target compound introduces both steric and electronic effects distinct from bromophenyl analogs. The furan oxygen may enhance solubility compared to purely aromatic substituents .
- Halogen position significantly impacts reactivity: para-bromophenyl derivatives (e.g., 4j) exhibit simpler NMR splitting patterns compared to ortho- or meta-substituted analogs (e.g., 2-bromophenyl in ), which show complex coupling due to proximity effects .
Spectroscopic Comparisons
NMR and IR Data :
- This compound: No direct NMR data provided, but related bromofuran-containing compounds (e.g., 4-(1,3-Dioxaindan-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine) show characteristic aromatic protons in the δ 7.0–7.8 ppm range .
- 3-(4-Bromophenyl)-1H-pyrazol-5-amine (4j) :
- 3-(2-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine :
IR Trends :
- All pyrazol-5-amine derivatives show NH₂ stretching vibrations near 3340–3100 cm⁻¹ .
Biological Activity
3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a bromofuran moiety with a pyrazole ring. This combination is believed to enhance its reactivity and biological activity, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The bromine atom in the furan ring can participate in nucleophilic substitution reactions, potentially leading to the formation of new biologically active compounds.
Biological Activities
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. It has been shown to inhibit various cancer cell lines and modulate inflammatory pathways effectively. The presence of the bromofuran substitution enhances its interaction with biological targets, potentially increasing its potency compared to unsubstituted pyrazoles.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory pathways | |
| Anticancer | Inhibits proliferation in various cancer cell lines | |
| Enzyme Interaction | Modulates activity of specific enzymes |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits cell proliferation in cancer cell lines, showcasing its potential as an anticancer agent. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation.
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound has a high affinity for enzymes involved in inflammatory responses, indicating its potential therapeutic applications in treating inflammatory diseases .
- Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound exhibited superior biological activity, particularly in modulating inflammatory responses and inhibiting cancer cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
